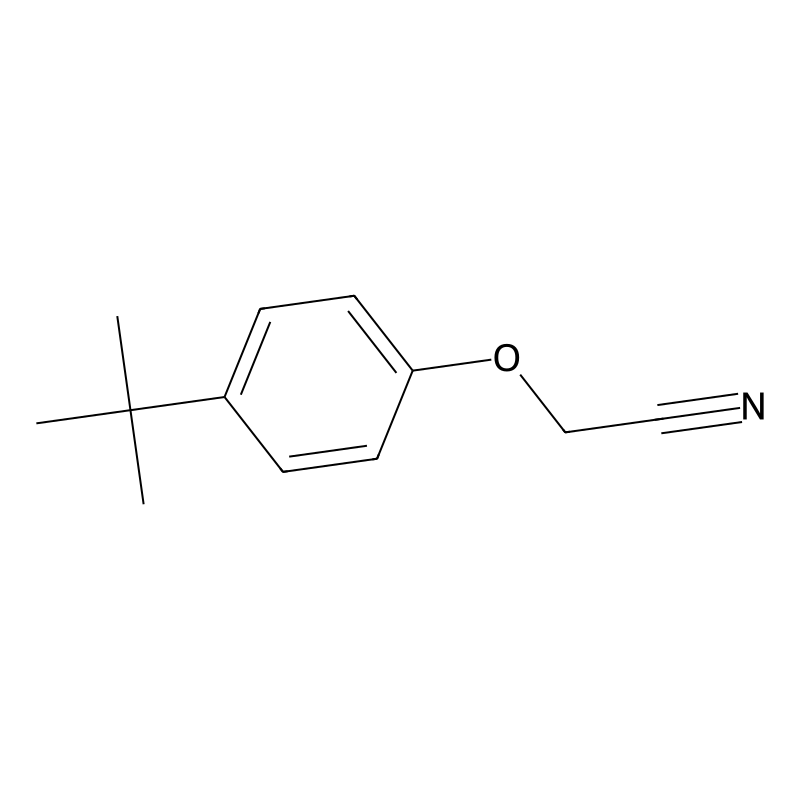(4-Tert-butyl-phenoxy)acetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Applications:
(4-Tert-butyl-phenoxy)acetonitrile, also known as 4-(tert-butyl)phenoxynitrile, is an organic compound with the molecular formula C₁₂H₁₅NO. While its specific research applications are limited, it serves as a precursor for the synthesis of other molecules with potential biological activity.
A study published in the journal "Tetrahedron Letters" describes the synthesis of (4-tert-butyl-phenoxy)acetonitrile using a two-step process. The first step involves the reaction of 4-tert-butylphenol with chloromethyl cyanide, followed by treatment with sodium hydroxide to yield the desired product. []
(4-Tert-butyl-phenoxy)acetonitrile is an organic compound characterized by the presence of a tert-butyl group attached to a phenoxy moiety, linked to an acetonitrile functional group. Its chemical structure can be denoted as CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen. The tert-butyl group enhances the compound's lipophilicity and steric hindrance, which can influence its reactivity and biological interactions.
(4-Tert-butyl-phenoxy)acetonitrile can undergo several chemical transformations:
- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding carbonyl compounds.
- Reduction: It can also be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, yielding amines or alcohols.
- Nucleophilic Substitution: The phenoxy group may participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions .
Research has indicated that (4-Tert-butyl-phenoxy)acetonitrile possesses notable biological activities. It has been investigated for its potential as an antiviral agent and as a modulator in various biochemical pathways. The structure-activity relationship studies suggest that modifications to the acetonitrile or phenoxy groups can significantly affect its biological efficacy against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) .
The synthesis of (4-Tert-butyl-phenoxy)acetonitrile typically involves several steps:
- Starting Materials: The synthesis often begins with 4-tert-butylphenol.
- Reaction with Acetonitrile: The phenol is reacted with acetonitrile in the presence of a base to form the desired compound.
- Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity .
Industrial methods may employ continuous flow reactors to optimize yields and purity while minimizing reaction times.
(4-Tert-butyl-phenoxy)acetonitrile serves multiple roles across different fields:
- Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceutical Development: Due to its biological activity, it is explored for potential therapeutic applications.
- Material Science: Its unique properties make it suitable for use in advanced materials, including organic electronics and specialty polymers .
Studies on the interactions of (4-Tert-butyl-phenoxy)acetonitrile with various biological targets have revealed that it can modulate enzyme activity and influence cellular pathways. Its ability to bind selectively to certain proteins makes it a valuable tool in proteomics and drug development research .
Several compounds share structural similarities with (4-Tert-butyl-phenoxy)acetonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-tert-butylphenol | Contains a tert-butyl group directly attached to a phenolic ring | Used primarily as a precursor in various syntheses |
| N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline | Contains both phenoxy and aniline groups | Exhibits distinct biological activities |
| 4-tert-butylphthalonitrile | Contains two nitrile groups connected to a tert-butyl substituted aromatic ring | Known for its applications in dye chemistry |
(4-Tert-butyl-phenoxy)acetonitrile stands out due to its combination of functional groups that provide specific chemical reactivity and biological activity not found in other similar compounds. This uniqueness makes it particularly valuable for targeted applications in medicinal chemistry and material science .








